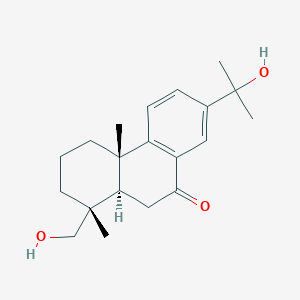

15,18-Dihydroxyabieta-8,11,13-trien-7-one

Description

Structure

3D Structure

Properties

IUPAC Name |

(1R,4aS,10aR)-1-(hydroxymethyl)-7-(2-hydroxypropan-2-yl)-1,4a-dimethyl-3,4,10,10a-tetrahydro-2H-phenanthren-9-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H28O3/c1-18(2,23)13-6-7-15-14(10-13)16(22)11-17-19(3,12-21)8-5-9-20(15,17)4/h6-7,10,17,21,23H,5,8-9,11-12H2,1-4H3/t17-,19-,20+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DNAMQWAMMWRLBC-YSIASYRMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCCC2(C1CC(=O)C3=C2C=CC(=C3)C(C)(C)O)C)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]1(CCC[C@]2([C@H]1CC(=O)C3=C2C=CC(=C3)C(C)(C)O)C)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H28O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

316.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Unveiling the Natural Sources of 15,18-Dihydroxyabieta-8,11,13-trien-7-one: A Technical Guide for Researchers

For Immediate Release

This technical guide provides an in-depth overview of the natural sources, isolation protocols, and structural elucidation of the abietane diterpenoid, 15,18-dihydroxyabieta-8,11,13-trien-7-one. This document is intended for researchers, scientists, and professionals in the field of drug development and natural product chemistry.

Introduction

This compound is a naturally occurring abietane diterpenoid that has garnered interest within the scientific community. As a member of the extensive family of diterpenoids, this compound is primarily found within the plant kingdom, particularly in the coniferous genus Pinus. This guide synthesizes the current knowledge on its natural origins and provides a framework for its extraction and identification.

Natural Sources

The primary documented natural sources of this compound are species within the Pinaceae family. While the compound is generally associated with the Pinus genus, specific species have been identified as confirmed sources.

| Plant Species | Family | Plant Part | Reference |

| Pinus banksiana Lamb. | Pinaceae | Buds | [1] |

| Larix kaempferi | Pinaceae | Cones | [2] |

| Pinus massoniana | Pinaceae | Root Bark | [3] |

Pinus banksiana, commonly known as Jack Pine, and Larix kaempferi, the Japanese Larch, are notable for containing this specific diterpenoid.[2] Research has also indicated its presence in the root bark of Pinus massoniana (Masson's Pine).[3] The isolation of a structurally similar compound, 18-nor-4,15-dihydroxyabieta-8,11,13-trien-7-one, from the buds of Pinus banksiana further underscores the prevalence of related abietane diterpenoids within this genus.

Experimental Protocols: Isolation and Purification

The isolation of this compound from its natural sources typically involves a multi-step process of extraction and chromatographic separation. The following is a generalized protocol based on methodologies reported for the isolation of abietane diterpenoids from Pinus species.

Extraction

-

Sample Preparation: The plant material (e.g., buds, cones, or bark) is air-dried and ground into a fine powder to increase the surface area for solvent extraction.

-

Solvent Extraction: The powdered material is subjected to sequential extraction with solvents of increasing polarity. A common approach involves an initial extraction with a nonpolar solvent like n-hexane to remove lipids and other nonpolar constituents, followed by extraction with a more polar solvent such as ethyl acetate or methanol, where diterpenoids are more soluble. Maceration, Soxhlet extraction, or ultrasonic-assisted extraction are commonly employed techniques.

Chromatographic Separation

-

Initial Fractionation: The crude extract is often subjected to preliminary fractionation using column chromatography over silica gel. A gradient elution system, starting with a nonpolar solvent (e.g., n-hexane) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate), is used to separate the extract into fractions of varying polarities.

-

Fine Purification: Fractions containing the target compound, as identified by thin-layer chromatography (TLC) analysis, are then subjected to further purification. This typically involves repeated column chromatography on silica gel, Sephadex LH-20, or the use of more advanced techniques like Medium Pressure Liquid Chromatography (MPLC) or High-Performance Liquid Chromatography (HPLC) to yield the pure compound.

Structural Elucidation

The definitive identification of this compound is achieved through a combination of spectroscopic techniques:

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the exact molecular weight and elemental composition of the compound.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D NMR (¹H and ¹³C) and 2D NMR (COSY, HSQC, HMBC) experiments are crucial for elucidating the detailed molecular structure, including the connectivity of atoms and the stereochemistry of the molecule.

Logical Workflow for Isolation and Identification

The following diagram illustrates the general workflow for the isolation and identification of this compound from a natural source.

Signaling Pathways and Biological Activities

While this guide focuses on the natural sources and isolation of this compound, it is worth noting that abietane diterpenoids as a class exhibit a wide range of biological activities. Research into the specific bioactivities and potential signaling pathway interactions of this particular compound is an ongoing area of investigation.

The following diagram represents a hypothetical signaling pathway that could be investigated for abietane diterpenoids based on their known anti-inflammatory and cytotoxic properties.

Conclusion

This compound is a valuable natural product with confirmed sources in several species of the Pinaceae family. The methodologies outlined in this guide provide a solid foundation for its isolation and characterization, paving the way for further research into its potential therapeutic applications. The continued exploration of the rich chemical diversity of the Pinus genus is likely to yield further insights into the distribution and biological significance of this and related abietane diterpenoids.

References

A Technical Guide to the Isolation of 15,18-Dihydroxyabieta-8,11,13-trien-7-one from Pinus banksiana

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a proposed methodology for the isolation of the abietane diterpenoid, 15,18-dihydroxyabieta-8,11,13-trien-7-one, from the buds of the Jack Pine, Pinus banksiana. While the isolation of this specific compound from P. banksiana is not extensively documented, this guide is based on established protocols for the successful isolation of structurally similar diterpenoids from the same plant source. Abietane diterpenoids are a class of natural products with a wide range of biological activities, including anti-inflammatory and anti-cancer properties, making them of significant interest to the pharmaceutical industry.[1][2][3]

Physicochemical and Spectroscopic Data

The successful isolation and characterization of this compound relies on a combination of chromatographic and spectroscopic techniques. The following tables summarize key quantitative data for this compound.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₂₀H₂₈O₃ | [4] |

| Molecular Weight | 316.4 g/mol | [4] |

| CAS Number | 213329-45-4 | [5] |

| Appearance | Expected to be a white or off-white powder | - |

| Purity | >95% (as per typical standards for isolated natural products) | [6] |

| Isolation Yield | Dependent on extraction and purification efficiency | - |

Table 2: Spectroscopic Data for Characterization of this compound

| Technique | Key Data Points (Expected) |

| ¹H NMR | Signals corresponding to aromatic protons, methyl groups, hydroxyl protons, and the aliphatic backbone. |

| ¹³C NMR | Resonances for carbonyl carbon, aromatic carbons, carbons bearing hydroxyl groups, and aliphatic carbons. A similar compound, 18-nor-4,15-dihydroxyabieta-8,11,13-trien-7-one, shows characteristic shifts that can be used for comparison.[7] |

| Mass Spec (MS) | A molecular ion peak [M]⁺ or adducts (e.g., [M+H]⁺, [M+Na]⁺) consistent with the molecular formula C₂₀H₂₈O₃. |

| Infrared (IR) | Absorption bands indicating the presence of hydroxyl (-OH) groups, a carbonyl (C=O) group (likely a ketone), and aromatic (C=C) bonds. |

Experimental Protocols

The following protocols are adapted from methodologies successfully employed for the isolation of diterpenoids from Pinus banksiana buds.

Plant Material Collection and Preparation

-

Collection: Buds of Pinus banksiana Lamb. should be collected in a sustainable manner. For optimal yield of secondary metabolites, collection is often timed with seasonal growth, such as in early spring.

-

Preparation: The collected buds should be air-dried in a well-ventilated area away from direct sunlight to prevent degradation of thermolabile compounds. Once dried, the plant material should be ground into a coarse powder to increase the surface area for extraction.

Extraction of Crude Diterpenoids

-

Solvent Maceration: The powdered plant material is to be macerated in a suitable organic solvent. A common and effective solvent for diterpenoids is a mixture of dichloromethane and methanol (CH₂Cl₂:MeOH, 1:1 v/v). The maceration should be carried out at room temperature for a sufficient duration (e.g., 72 hours), with occasional agitation to ensure thorough extraction.

-

Filtration and Concentration: The resulting mixture is then filtered to remove solid plant debris. The filtrate is concentrated under reduced pressure using a rotary evaporator at a temperature below 40°C to yield a crude extract.

Chromatographic Purification

A multi-step chromatographic approach is necessary to isolate the target compound from the complex crude extract.

-

Step 1: Vacuum Liquid Chromatography (VLC): The crude extract is first subjected to VLC on silica gel. The column is eluted with a stepwise gradient of solvents with increasing polarity, typically starting with n-hexane and gradually introducing ethyl acetate (EtOAc). Fractions are collected and monitored by Thin Layer Chromatography (TLC).

-

Step 2: Column Chromatography (CC): Fractions from VLC showing the presence of compounds with the expected polarity for diterpenoids are pooled and further purified by conventional column chromatography over silica gel. A finer gradient of n-hexane and ethyl acetate is used for elution.

-

Step 3: Preparative High-Performance Liquid Chromatography (Prep-HPLC): For final purification to achieve high purity, fractions containing the target compound are subjected to preparative HPLC. A C18 column is typically used with a mobile phase consisting of a mixture of methanol and water or acetonitrile and water.

Visualized Experimental Workflow

The following diagram illustrates the key stages in the isolation of this compound.

Caption: A flowchart of the experimental workflow for the isolation and characterization of the target compound.

Proposed Biological Signaling Pathway

Abietane diterpenoids have been reported to exhibit anti-inflammatory and pro-apoptotic activities. The diagram below illustrates a plausible signaling pathway that could be modulated by this compound, leading to an anti-inflammatory response. This is a hypothetical pathway based on the known activities of similar compounds.

Caption: A proposed anti-inflammatory signaling pathway modulated by the target diterpenoid.

This technical guide provides a robust framework for the isolation and preliminary biological investigation of this compound from Pinus banksiana. The successful application of these methods will contribute to the growing body of knowledge on abietane diterpenoids and their potential as therapeutic agents.

References

- 1. mdpi.com [mdpi.com]

- 2. uv.es [uv.es]

- 3. Abietane-Type Diterpenoids From Nepeta bracteata Benth. and Their Anti-Inflammatory Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Abieta-8,11,13-triene-7,15,18-triol | C20H30O3 | CID 91895315 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound | TargetMol [targetmol.com]

- 6. 18-Nor-4,15-dihydroxyabieta-8,11,13-trien-7-one [cymitquimica.com]

- 7. spectrabase.com [spectrabase.com]

An In-depth Technical Guide on 15,18-Dihydroxyabieta-8,11,13-trien-7-one

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, isolation, and spectroscopic characterization of the natural product 15,18-Dihydroxyabieta-8,11,13-trien-7-one. The information presented is collated from primary scientific literature to ensure accuracy and detail for research and development purposes.

Chemical Structure and Properties

This compound is an abietane-type diterpenoid. The core structure consists of a tricyclic abietane skeleton featuring an aromatic C ring. Key functional groups include a ketone at position C-7, and two hydroxyl groups at C-15 and C-18.

Chemical Structure:

Caption: Chemical structure of this compound.

| Property | Value |

| Molecular Formula | C₂₀H₂₈O₃ |

| Molecular Weight | 316.44 g/mol |

| CAS Number | 213329-45-4 |

| Appearance | Colorless needles |

Experimental Protocols

The following protocols are based on the first reported isolation of this compound from the cones of Larix kaempferi.[1]

Isolation and Purification

A detailed workflow for the isolation and purification of the target compound is outlined below.

Caption: Experimental workflow for the isolation of this compound.

Detailed Methodology:

-

Extraction: Fresh cones of Larix kaempferi were extracted with chloroform (CHCl₃) at room temperature.[1]

-

Concentration: The resulting chloroform extract was concentrated under reduced pressure to yield a residue.[1]

-

Solvent Partitioning: The residue was partitioned between n-hexane and 90% aqueous methanol (MeOH). The lower methanol layer was collected.[1]

-

Evaporation: The methanol was evaporated from the collected layer to yield a dried residue.[1]

-

Silica Gel Chromatography: The residue was subjected to column chromatography on silica gel, eluting with a gradient of n-hexane-ethyl acetate (EtOAc).[1]

-

Fraction Collection: The fraction eluted with n-hexane-EtOAc (7:3) was collected.[1]

-

Preparative HPLC: The collected fraction was further purified by preparative High-Performance Liquid Chromatography (HPLC) on an octadecylsilanized (ODS) silica gel column using 80% MeOH as the mobile phase to afford pure this compound as colorless needles.[1]

Spectroscopic Data

The structural elucidation of this compound was achieved through a combination of spectroscopic techniques. The key data are summarized in the tables below.[1]

General Spectroscopic Information

| Technique | Data |

| UV (MeOH) λmax (log ε) | 212 (4.23), 256 (3.98), 302 (3.42) nm |

| IR (film) νmax | 3400 (OH), 1670 (C=O), 1610, 1500 cm⁻¹ |

| High-Resolution EIMS | m/z 316.2040 [M]⁺ (Calcd. for C₂₀H₂₈O₃, 316.2038) |

¹H NMR Spectroscopic Data (500 MHz, CDCl₃)

| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| 1α | 1.68 | m | |

| 1β | 2.70 | m | |

| 2α | 1.75 | m | |

| 2β | 1.90 | m | |

| 3α | 1.52 | m | |

| 3β | 1.78 | m | |

| 5α | 2.10 | dd | 12.5, 2.4 |

| 6α | 2.80 | dd | 18.3, 2.4 |

| 6β | 2.92 | d | 18.3 |

| 11 | 7.38 | d | 8.3 |

| 12 | 7.42 | d | 8.3 |

| 14 | 7.88 | s | |

| 16 | 1.58 | s | |

| 17 | 1.58 | s | |

| 18a | 3.42 | d | 11.2 |

| 18b | 3.65 | d | 11.2 |

| 19 | 1.00 | s | |

| 20 | 1.35 | s |

¹³C NMR Spectroscopic Data (125 MHz, CDCl₃)

| Carbon | Chemical Shift (δ, ppm) |

| 1 | 37.8 |

| 2 | 19.0 |

| 3 | 35.8 |

| 4 | 37.9 |

| 5 | 49.5 |

| 6 | 36.2 |

| 7 | 199.1 |

| 8 | 132.8 |

| 9 | 148.2 |

| 10 | 41.2 |

| 11 | 124.0 |

| 12 | 124.5 |

| 13 | 146.5 |

| 14 | 120.0 |

| 15 | 72.5 |

| 16 | 31.8 |

| 17 | 31.8 |

| 18 | 68.2 |

| 19 | 19.5 |

| 20 | 23.8 |

Biological Activity

The seminal paper reporting the isolation and structural elucidation of this compound did not include any studies on its biological activity.[1] Therefore, at present, there is no published quantitative data regarding its efficacy in any biological assays, nor are there any described signaling pathways associated with this compound. Further research is required to determine the pharmacological potential of this natural product.

References

Spectroscopic and Methodological Profile of 15,18-Dihydroxyabieta-8,11,13-trien-7-one: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the available spectroscopic data for the abietane diterpenoid, 15,18-Dihydroxyabieta-8,11,13-trien-7-one (CAS No. 213329-45-4). While a complete set of spectroscopic data from a single primary source is not publicly available, this document compiles the existing data and presents a representative experimental protocol for the isolation and characterization of similar compounds from a natural source. This information is intended to support research and development efforts in natural product chemistry and drug discovery.

Introduction to this compound

This compound is an abietane diterpenoid, a class of organic compounds widely distributed in the plant kingdom, particularly in the resin of coniferous trees.[1] These compounds are known for their diverse biological activities. The structure of this compound features the characteristic tricyclic abietane skeleton, functionalized with hydroxyl groups at positions C-15 and C-18, and a ketone at C-7, which are expected to influence its chemical and biological properties.

Spectroscopic Data

The following tables summarize the currently available spectroscopic data for this compound. It is important to note that this data is sourced from spectral databases, and the original experimental conditions are not fully detailed.

Table 1: Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) Data

| Data Type | Description | Source |

| ¹³C NMR | A spectrum is available, indicating the carbon skeleton of the molecule. | [SpectraBase][2] |

| MS (GC) | Mass spectrometry data obtained via gas chromatography is available, providing information on the compound's molecular weight and fragmentation pattern. | [SpectraBase][2] |

A comprehensive analysis including ¹H NMR, detailed 2D NMR, IR, and UV-Vis data from a primary scientific publication is not available at this time.

Representative Experimental Protocols

The following experimental protocols are adapted from the study by Georges et al. (2012) on the isolation of diterpenoids from the buds of Pinus banksiana.[3][4] This study details the isolation of structurally related abietane diterpenoids and provides a relevant and detailed methodological framework for the isolation and characterization of this compound.

General Instrumentation

-

NMR Spectra: Recorded on a Bruker Avance 300 spectrometer (300 MHz for ¹H and 75 MHz for ¹³C). Chemical shifts (δ) are reported in ppm relative to the residual solvent signals.

-

Mass Spectrometry (MS): High-resolution mass spectra can be obtained using an electrospray ionization (ESI) source on a time-of-flight (TOF) mass spectrometer.

-

Chromatography: Silica gel (60 Å, 40-63 µm) for column chromatography and pre-coated silica gel 60 F254 plates for thin-layer chromatography (TLC).

Extraction and Isolation Workflow

-

Plant Material Collection and Extraction:

-

The plant material (e.g., buds, heartwood, or bark of a Pinus species) is air-dried and ground to a fine powder.

-

The powdered material is subjected to sequential extraction with solvents of increasing polarity, such as hexane, dichloromethane (CH₂Cl₂), and methanol (MeOH), to separate compounds based on their solubility.

-

-

Chromatographic Separation:

-

The crude extracts are fractionated using open column chromatography on silica gel.

-

A solvent gradient system, for example, a mixture of hexane and ethyl acetate with increasing polarity, is used to elute the compounds.

-

Fractions are collected and monitored by TLC. Fractions with similar TLC profiles are combined.

-

Further purification of the fractions is achieved through repeated column chromatography or by using techniques like preparative TLC or High-Performance Liquid Chromatography (HPLC).

-

Structure Elucidation

-

The structures of isolated compounds are determined using a combination of spectroscopic techniques:

-

1D NMR: ¹H and ¹³C NMR spectra provide primary information about the proton and carbon environments in the molecule.

-

2D NMR: COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) experiments are used to establish the connectivity of protons and carbons and to assign the complete structure.

-

Mass Spectrometry: Provides the molecular weight and elemental composition (from high-resolution MS) and fragmentation patterns that aid in structural confirmation.

-

Visualizing the Experimental Workflow

The following diagram illustrates a typical workflow for the isolation and characterization of abietane diterpenoids from a plant source.

Caption: A generalized workflow for the isolation and spectroscopic identification of abietane diterpenoids.

Conclusion

This technical guide consolidates the available spectroscopic information for this compound and provides a robust, representative experimental protocol for its isolation and characterization based on methods used for structurally analogous compounds. While a complete, published dataset for this specific molecule remains to be found, the information herein serves as a valuable resource for researchers in natural product chemistry, enabling further investigation into the properties and potential applications of this and related abietane diterpenoids. The provided workflow and methodologies offer a practical starting point for the chemical analysis of Pinus species and the discovery of novel bioactive compounds.

References

An In-depth Technical Guide to the ¹H and ¹³C NMR of 15,18-Dihydroxyabieta-8,11,13-trien-7-one

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy data for the abietane diterpenoid, 15,18-dihydroxyabieta-8,11,13-trien-7-one. This document includes tabulated spectral data, detailed experimental protocols for data acquisition, and workflow visualizations to aid in the structural elucidation and analysis of this compound.

Core Data Presentation: ¹H and ¹³C NMR Spectral Data

The ¹H and ¹³C NMR spectral data for this compound, isolated from the buds of Pinus banksiana, are summarized below.[1][2] The assignments are based on detailed spectroscopic studies, including 1D and 2D NMR experiments.[1]

Table 1: ¹H NMR Spectral Data of this compound

| Position | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) in Hz |

| 11 | 7.21 | d | 8.3 |

| 12 | 7.31 | dd | 8.3, 1.9 |

| 14 | 7.64 | d | 1.9 |

| 18a | 3.20 | d | 10.9 |

| 18b | 3.50 | d | 10.9 |

| 16, 17 | 1.57 | s | |

| 19 | 0.89 | s | |

| 20 | 1.29 | s |

Solvent: CDCl₃

Table 2: ¹³C NMR Spectral Data of this compound

| Position | Chemical Shift (δ) ppm |

| 1 | 37.9 |

| 2 | 19.3 |

| 3 | 41.5 |

| 4 | 33.5 |

| 5 | 50.8 |

| 6 | 36.1 |

| 7 | 199.5 |

| 8 | 133.2 |

| 9 | 146.8 |

| 10 | 38.4 |

| 11 | 124.5 |

| 12 | 129.8 |

| 13 | 139.2 |

| 14 | 125.1 |

| 15 | 72.5 |

| 16 | 31.6 |

| 17 | 31.6 |

| 18 | 71.6 |

| 19 | 21.4 |

| 20 | 24.2 |

Solvent: CDCl₃

Experimental Protocols

The following provides a generalized yet detailed methodology for the acquisition of ¹H and ¹³C NMR spectra for abietane diterpenoids like this compound, based on standard practices in natural product chemistry.

Sample Preparation

-

Isolation and Purification: The compound of interest, this compound, is first isolated from its natural source (e.g., buds of Pinus banksiana) using chromatographic techniques such as column chromatography and preparative thin-layer chromatography to ensure high purity.[1]

-

Solvent Selection: A high-purity deuterated solvent is chosen. Chloroform-d (CDCl₃) is a common choice for abietane diterpenoids as it provides good solubility and its residual solvent peaks do not typically interfere with the signals of interest.

-

Concentration: A solution is prepared by dissolving approximately 5-10 mg of the purified compound in 0.5-0.7 mL of the deuterated solvent.

-

Sample Transfer: The resulting solution is filtered into a clean, dry 5 mm NMR tube.

NMR Data Acquisition

Instrumentation: A high-resolution NMR spectrometer with a field strength of 400 MHz or higher is utilized for data acquisition.

¹H NMR Spectroscopy:

-

Pulse Sequence: A standard single-pulse experiment (e.g., zg30).

-

Spectral Width: Approximately -2 to 15 ppm.

-

Acquisition Time: Typically 2-4 seconds.

-

Relaxation Delay: A delay of 1-5 seconds between pulses to allow for full relaxation of the protons.

-

Number of Scans: 8 to 16 scans are usually sufficient, depending on the sample concentration.

¹³C NMR Spectroscopy:

-

Pulse Sequence: A proton-decoupled pulse sequence, such as zgpg30, is used to simplify the spectrum by removing ¹H-¹³C coupling.

-

Spectral Width: A range of 0 to 220 ppm is typically used to cover all possible carbon chemical shifts.

-

Acquisition Time: Approximately 1-2 seconds.

-

Relaxation Delay: A delay of 2-5 seconds is employed.

-

Number of Scans: A larger number of scans (e.g., 1024 or more) is required due to the low natural abundance of the ¹³C isotope.

2D NMR Experiments: To aid in the unambiguous assignment of proton and carbon signals, a suite of 2D NMR experiments should be performed:

-

COSY (Correlation Spectroscopy): To identify ¹H-¹H spin-spin coupling networks.

-

HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded ¹H and ¹³C nuclei.

-

HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between ¹H and ¹³C nuclei, which is crucial for assigning quaternary carbons and piecing together the molecular framework.

-

NOESY (Nuclear Overhauser Effect Spectroscopy): To identify protons that are close in space, providing insights into the stereochemistry of the molecule.

Data Processing

-

Fourier Transformation: The acquired Free Induction Decay (FID) is converted into a frequency-domain spectrum through Fourier transformation.

-

Phasing and Baseline Correction: The spectrum is manually or automatically phased, and the baseline is corrected to ensure accurate integration and peak picking.

-

Chemical Shift Referencing: The chemical shift axis is calibrated using the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C) or an internal standard like tetramethylsilane (TMS).

Mandatory Visualizations

The following diagrams illustrate the general workflow for the NMR analysis of a natural product and the logical relationship of 2D NMR experiments used for structural elucidation.

References

Mass Spectrometry Fragmentation of 15,18-Dihydroxyabieta-8,11,13-trien-7-one: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed examination of the mass spectrometry fragmentation behavior of the abietane diterpenoid, 15,18-Dihydroxyabieta-8,11,13-trien-7-one. This compound, found in species of the Pinus genus, is of interest to researchers in natural product chemistry and drug discovery. Understanding its fragmentation pattern is crucial for its rapid identification in complex mixtures and for structural elucidation of related novel compounds.

While a public mass spectrum for this compound is noted in databases such as SpectraBase, the specific quantitative data is not readily accessible. Therefore, this guide presents a hypothesized fragmentation pathway based on established principles of abietane diterpenoid mass spectrometry, alongside a representative experimental protocol for its analysis.

Experimental Protocols

The following outlines a typical experimental protocol for the Gas Chromatography-Mass Spectrometry (GC-MS) analysis of this compound, based on common methodologies for diterpenoid analysis. Due to the presence of hydroxyl groups, derivatization is often employed to increase volatility and improve chromatographic separation.

Sample Preparation and Derivatization:

-

Extraction: The compound is typically isolated from its natural source (e.g., plant material) using appropriate solvent extraction techniques, followed by chromatographic purification.

-

Derivatization: To a dried aliquot of the purified compound (approximately 100 µg), 50 µL of N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS) and 50 µL of pyridine are added. The mixture is heated at 70°C for 30 minutes to convert the hydroxyl groups to their trimethylsilyl (TMS) ethers.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis:

-

Gas Chromatograph: A standard GC system equipped with a capillary column is used.

-

Column: A non-polar capillary column, such as a DB-5ms or HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness), is suitable for separating the derivatized diterpenoid.

-

Carrier Gas: Helium is used as the carrier gas at a constant flow rate of approximately 1 mL/min.

-

Injection: A splitless injection of 1 µL of the derivatized sample is performed.

-

Inlet Temperature: The injector temperature is typically set to 250°C.

-

Oven Temperature Program: The oven temperature is programmed to start at a lower temperature (e.g., 100°C) and ramp up to a higher temperature (e.g., 280°C) at a rate of 10°C/min, with a final hold time to ensure elution of the compound.

-

-

Mass Spectrometer: A quadrupole or ion trap mass spectrometer is coupled to the GC.

-

Ionization Mode: Electron Ionization (EI) is used.

-

Ionization Energy: The standard electron energy of 70 eV is applied.

-

Mass Range: The mass spectrometer scans a mass-to-charge (m/z) range of approximately 40-600 amu.

-

Ion Source Temperature: The ion source temperature is maintained at around 230°C.

-

Transfer Line Temperature: The transfer line connecting the GC to the MS is kept at approximately 280°C.

-

Data Presentation: Hypothesized Fragmentation of the Di-TMS Derivative

The following table summarizes the expected major fragment ions for the di-trimethylsilyl (di-TMS) derivative of this compound. The molecular weight of the underivatized compound is 316.4 g/mol . The di-TMS derivative has a molecular weight of 460.7 g/mol .

| Fragment Ion (m/z) | Proposed Neutral Loss | Proposed Structure/Origin of Fragment |

| 460 | - | Molecular ion [M]•+ of the di-TMS derivative. |

| 445 | CH₃• (15) | Loss of a methyl radical from a TMS group or the abietane skeleton. |

| 371 | (CH₃)₃SiOH (90) | Loss of trimethylsilanol from the C-18 TMS ether. |

| 355 | C₃H₇• + (CH₃)₃SiOH | Loss of an isopropyl radical and trimethylsilanol. |

| 299 | C₁₁H₁₅O₂Si• | Cleavage of the C-ring with the aromatic portion. |

| 283 | C₁₀H₁₃O₂Si• | Further fragmentation of the aromatic portion. |

| 73 | - | [(CH₃)₃Si]+ ion, characteristic of TMS derivatives. |

Visualizing the Workflow and Fragmentation

Experimental Workflow

The following diagram illustrates the general workflow for the GC-MS analysis of this compound.

Proposed Fragmentation Pathway

The diagram below outlines the hypothesized primary fragmentation pathways for the di-TMS derivative of this compound under electron ionization.

A Comprehensive Technical Guide to 15,18-Dihydroxyabieta-8,11,13-trien-7-one

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed overview of the physicochemical properties, experimental protocols, and potential biological significance of the natural product 15,18-Dihydroxyabieta-8,11,13-trien-7-one. This abietane diterpenoid, isolated from coniferous sources, is of interest to the scientific community for its potential applications in pharmacology and medicinal chemistry. This document consolidates available data on its chemical structure, physical properties, and spectroscopic characterization. Furthermore, it outlines generalized experimental procedures for the isolation and analysis of this class of compounds and explores the known biological activities of related diterpenoids, offering insights into its potential therapeutic applications.

Introduction

This compound is a naturally occurring abietane diterpenoid.[1] It has been identified as a constituent of plants from the Pinus (Pine) family, specifically isolated from the aerial parts of Abies recurvata.[1] Diterpenoids as a class are known to exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, and cytotoxic effects, making them a focal point for natural product-based drug discovery. This guide aims to provide a comprehensive resource for researchers working with or interested in this compound.

Physicochemical Properties

A summary of the known physicochemical properties of this compound is presented below. The data has been compiled from various chemical databases and supplier information.

Table 1: General and Physical Properties

| Property | Value | Source |

| CAS Number | 213329-45-4 | [1] |

| Molecular Formula | C₂₀H₂₈O₃ | - |

| Molecular Weight | 316.44 g/mol | - |

| Appearance | White to off-white solid (predicted) | - |

| Melting Point | Not available | - |

| Boiling Point | Not available | - |

| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO | - |

| Storage | Powder: -20°C for 3 years; In solvent: -80°C for 1 year | [1] |

Table 2: Spectroscopic Data

Spectroscopic data is crucial for the identification and characterization of this compound. While specific datasets are not publicly available in the search results, SpectraBase indicates the availability of NMR and Mass Spectrometry (GC-MS) data for this compound.[2] The expected spectral characteristics are outlined below based on its chemical structure.

| Spectroscopy | Expected Features |

| ¹H NMR | Signals corresponding to aromatic protons, methyl groups, methylene protons, and hydroxyl protons. The specific chemical shifts and coupling constants would be critical for complete structural assignment. |

| ¹³C NMR | Resonances for aromatic carbons, a carbonyl carbon (C=O), carbons bearing hydroxyl groups, and aliphatic carbons of the tricyclic core. |

| Mass Spectrometry (MS) | A molecular ion peak corresponding to the molecular weight (316.44), along with characteristic fragmentation patterns for abietane diterpenoids. |

| Infrared (IR) Spectroscopy | Absorption bands corresponding to O-H stretching (hydroxyl groups), C-H stretching (aliphatic and aromatic), C=O stretching (ketone), and C=C stretching (aromatic ring). |

Experimental Protocols

Detailed experimental protocols for the isolation and characterization of this compound would be found in primary scientific literature describing its discovery. Based on general procedures for natural product isolation from plant sources, a typical workflow is described below.

Isolation and Purification

The isolation of this compound from its natural source, such as the aerial parts of Abies recurvata, would typically involve the following steps:

-

Extraction: The dried and powdered plant material is extracted with a series of solvents of increasing polarity, for instance, starting with hexane or petroleum ether to remove non-polar compounds, followed by extraction with ethyl acetate, chloroform, or methanol to isolate compounds of intermediate polarity like the target diterpenoid.

-

Chromatographic Separation: The crude extract is subjected to various chromatographic techniques for fractionation and purification.

-

Column Chromatography: Initial separation is often performed on a silica gel column using a gradient elution system of solvents like hexane and ethyl acetate.

-

Preparative Thin-Layer Chromatography (pTLC): Further purification of fractions can be achieved using pTLC.

-

High-Performance Liquid Chromatography (HPLC): Final purification to obtain the pure compound is typically carried out using reversed-phase or normal-phase HPLC.

-

The following diagram illustrates a general workflow for the isolation of a natural product like this compound.

References

The Architecture of Defense: A Technical Guide to the Biosynthesis of Abietane Diterpenoids in Conifers

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction

Abietane-type diterpenoids are a major class of specialized metabolites that form the core of conifer oleoresin, the defensive resin that protects these long-lived organisms against insect pests and microbial pathogens.[1][2] Compounds such as abietic acid, dehydroabietic acid, and levopimaric acid are not only crucial for the tree's survival but also hold significant value as renewable biochemicals and precursors for pharmaceuticals.[3][4] Understanding the intricate biosynthetic pathways that produce this chemical arsenal is paramount for applications in metabolic engineering, pest resistance, and the development of novel therapeutics.

This technical guide provides an in-depth exploration of the core biosynthetic pathway of abietane diterpenoids in conifers, detailing the key enzymatic players, regulatory mechanisms, and the experimental protocols used to elucidate them.

The Core Biosynthetic Pathway

The journey from a universal terpenoid precursor to the complex tricyclic abietane skeleton is a multi-step enzymatic cascade localized across different cellular compartments, primarily the plastids and the endoplasmic reticulum. The pathway begins with geranylgeranyl pyrophosphate (GGPP), the C20 precursor of all diterpenes.[5]

The formation of the foundational abietane skeleton from GGPP is catalyzed by three distinct enzyme classes:

-

Diterpene Synthases (diTPS): These enzymes create the core hydrocarbon skeleton.

-

Cytochrome P450 Monooxygenases (CYPs): These enzymes introduce oxygen functionalities.

-

Dehydrogenases: These enzymes perform further oxidations to yield the final resin acids.

The canonical pathway to abietic acid is illustrated below.

Key Enzymes and Their Families

Diterpene Synthases (diTPS)

The cyclization of the linear GGPP precursor into the tricyclic abietadiene is the committed step in resin acid biosynthesis and is catalyzed by diterpene synthases.[2] In conifers, this process involves two distinct catalytic activities, housed in either monofunctional or bifunctional enzymes.[3]

-

Class II diTPS Activity: This activity involves a protonation-initiated cyclization of GGPP to form a bicyclic (+)-copalyl diphosphate ((+)-CPP) intermediate.[6] Enzymes catalyzing this step are known as (+)-copalyl diphosphate synthases ((+)-CPS).[7]

-

Class I diTPS Activity: This activity involves the ionization of the diphosphate group from (+)-CPP, followed by further cyclization and rearrangements to form the final diterpene olefin skeleton, such as abietadiene or levopimaradiene.[2][3]

While gibberellin primary metabolism uses separate monofunctional Class II and Class I enzymes, conifer specialized metabolism often employs bifunctional Class I/II diTPSs, such as abietadiene synthase, which perform both steps sequentially in two distinct active sites on a single protein.[3][8] However, recent research has also identified monofunctional Class I diTPSs involved in resin acid biosynthesis in some pine species, suggesting an evolutionary modularity in this pathway.[3]

Cytochrome P450 Monooxygenases (CYPs)

Following the formation of the abietadiene skeleton, a series of oxidative modifications are catalyzed by endoplasmic reticulum-localized cytochrome P450-dependent monooxygenases.[9] These enzymes are responsible for the sequential oxidation of the C18 methyl group of abietadiene to an alcohol (abietadienol) and then to an aldehyde (abietadienal).[9][10]

In conifers, members of the CYP720B subfamily are major players in diterpene resin acid (DRA) biosynthesis.[11][12] These P450s can be promiscuous, acting on a range of abietane and pimarane skeletons, contributing to the chemical diversity of oleoresin.[11] The first two oxidation steps each require oxygen and a reduced pyridine nucleotide (NADPH preferred).[9]

Aldehyde Dehydrogenase (ALDH)

The final oxidation step, converting abietadienal to abietic acid, is catalyzed by an operationally soluble aldehyde dehydrogenase (ALDH).[9] Unlike the preceding P450-mediated steps, this reaction does not require molecular oxygen but instead uses NAD+ as a cofactor.[9]

Regulation of Biosynthesis

Abietane diterpenoid production is tightly regulated and can be both constitutive (present at all times) and inducible (dramatically upregulated in response to threats).[2][11] This induced response is a critical component of conifer defense.

Herbivore damage or pathogen attack triggers signaling cascades that lead to increased biosynthesis.[13] Key signaling molecules like methyl jasmonate and ethylene are known to play roles in inducing the expression of defense-related genes.[11][13] This transcriptional upregulation leads to increased levels and activities of the core biosynthetic enzymes, including terpene synthases (TPS) and CYPs, resulting in a massive accumulation of oleoresin at the site of attack.[13]

Quantitative Data Summary

Quantitative analysis is crucial for understanding metabolic flux and the efficacy of defense responses. The data below provides examples of metabolite concentrations found in conifers and kinetic parameters for enzymes involved in diterpenoid metabolism.

Table 1: Representative Concentrations of Abietane Diterpenoids in White Spruce (Picea glauca) Phloem. Data sourced from Kersten et al. (2006).[14]

| Compound | Concentration (mg per gram dry extracted phloem) |

| Abietic acid | 3.1 ± 1.6 |

| Neoabietic acid | 3.1 ± 2.2 |

| Levopimaric acid | 2.4 ± 2.6 |

| Palustric acid | 2.2 ± 2.2 |

Table 2: Substrate Binding Affinity for a Diterpenoid-Metabolizing Cytochrome P450. Data for P450dit from Pseudomonas abietaniphila BKME-9, a bacterium that degrades conifer diterpenoids. This serves as a model for the type of kinetic data sought for plant enzymes.[15][16]

| Enzyme | Substrate | Binding Constant (Kd) |

| P450dit | Dehydroabietic acid (DhA) | 0.4 µM |

Experimental Protocols

Elucidating the biosynthesis of abietane diterpenoids requires a combination of analytical chemistry, biochemistry, and molecular biology techniques.

Protocol: Analysis of Abietane Diterpenoids via HPLC

This protocol is adapted from methods used for the quantification of underivatized abietane resin acids.[1][14]

-

Sample Preparation:

-

Collect conifer tissue (e.g., phloem, needles).

-

Lyophilize the tissue to a constant dry weight.

-

Grind the dried tissue to a fine powder.

-

Extract the powder with methanol (e.g., 10 mL per 100 mg of tissue) with sonication or shaking for 1-2 hours.

-

Centrifuge the extract to pellet debris and collect the supernatant.

-

Filter the supernatant through a 0.22 µm syringe filter prior to analysis.

-

-

HPLC Conditions:

-

System: A standard HPLC system with a multiwavelength or photodiode array (PDA) detector.

-

Column: Reversed-phase C18 or C8 column.

-

Mobile Phase: A gradient of methanol and water, potentially with a small percentage of isopropanol or acetonitrile.

-

Detection: Monitor wavelengths characteristic of abietanes, such as 240 nm (for abietic and neoabietic acids) and 268-282 nm (for levopimaric and palustric acids).[14]

-

-

Quantification:

-

Prepare standard curves using authentic standards of abietic, neoabietic, levopimaric, palustric, and dehydroabietic acids.

-

Calculate the concentration of each compound in the plant extract based on the peak area and the standard curve.

-

Protocol: Functional Characterization of Diterpene Synthases

This workflow outlines the key steps to identify and verify the function of a candidate diTPS gene.

Protocol: Characterization of Abietadiene-Oxidizing P450s

This protocol is based on the methods used to identify the enzymes that oxidize abietadiene to abietic acid precursors.[9]

-

Microsome Isolation:

-

Homogenize fresh, wounded conifer stem tissue in an extraction buffer (e.g., phosphate buffer with sucrose, ascorbate, and PVPP).

-

Filter the homogenate through cheesecloth and centrifuge at low speed (e.g., 10,000 x g) to pellet cell debris.

-

Collect the supernatant and subject it to ultracentrifugation (e.g., 100,000 x g) to pellet the microsomal fraction.

-

Resuspend the microsomal pellet in a storage buffer.

-

-

Enzyme Assay:

-

Combine the microsomal preparation in a buffer with the substrate (e.g., abietadiene).

-

Initiate the reaction by adding the required cofactor, NADPH. A control reaction without NADPH should be run in parallel.

-

Incubate the reaction mixture at a suitable temperature (e.g., 30°C) for 1-2 hours.

-

-

Product Analysis:

-

Stop the reaction and extract the products with an organic solvent (e.g., diethyl ether or hexane).

-

Analyze the extracted products using Gas Chromatography-Mass Spectrometry (GC-MS) to identify the oxidized products (abietadienol and abietadienal).

-

-

Confirmation of P450 Activity:

-

Perform inhibition assays. P450 activity should be inhibited by carbon monoxide (CO), and this inhibition should be reversible by blue light.[9]

-

Conclusion and Future Outlook

The biosynthesis of abietane diterpenoids in conifers is a sophisticated and highly regulated process, central to the ecological success of these species. The pathway is built on a modular architecture of diTPS, CYP, and ALDH enzyme families, allowing for both conserved functions and evolutionary diversification.[3][11] While the core pathway to major resin acids is well-established, many questions remain regarding the specific enzymes responsible for the full diversity of abietanes and the precise regulatory networks that control their production.

Future research, leveraging advances in genomics, proteomics, and metabolomics, will continue to unravel this complexity.[13] This knowledge is the foundation for metabolic engineering efforts aimed at enhancing the production of valuable diterpenoids in plants or microbial chassis, offering a sustainable source for pharmaceuticals, biopolymers, and other high-value chemicals.[4][17]

References

- 1. Rapid analysis of abietanes in conifers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Diterpenoid resin acid biosynthesis in conifers: enzymatic cyclization of geranylgeranyl pyrophosphate to abietadiene, the precursor of abietic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Evolution of Conifer Diterpene Synthases: Diterpene Resin Acid Biosynthesis in Lodgepole Pine and Jack Pine Involves Monofunctional and Bifunctional Diterpene Synthases - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Frontiers | Plant Metabolic Engineering Strategies for the Production of Pharmaceutical Terpenoids [frontiersin.org]

- 5. benchchem.com [benchchem.com]

- 6. pnas.org [pnas.org]

- 7. Discovery and characterization of diterpene synthases in Chamaecyparis formosensis Matsum. which participated in an unprecedented diterpenoid biosynthesis route in conifer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Diterpenoid resin acid biosynthesis in conifers: characterization of two cytochrome P450-dependent monooxygenases and an aldehyde dehydrogenase involved in abietic acid biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Terpenoid biosynthesis and specialized vascular cells of conifer defense - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. cjnmcpu.com [cjnmcpu.com]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. A Cytochrome P450 Involved in the Metabolism of Abietane Diterpenoids by Pseudomonas abietaniphila BKME-9 | Semantic Scholar [semanticscholar.org]

- 17. Metabolic Engineering of Terpenoid Biosynthesis in Medicinal Plants: From Genomic Insights to Biotechnological Applications - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on 15,18-Dihydroxyabieta-8,11,13-trien-7-one: Discovery, History, and Biological Significance

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the abietane diterpenoid, 15,18-Dihydroxyabieta-8,11,13-trien-7-one. It details the initial discovery and isolation of this natural product, its structural elucidation, and subsequent findings of its biological activity. This document consolidates key experimental data, including spectroscopic information, and outlines the methodologies employed in its isolation and characterization. Furthermore, it explores the potential cytotoxic mechanisms of related abietane diterpenes, offering insights into possible signaling pathways for future investigation.

Introduction

This compound is a naturally occurring tricyclic abietane diterpenoid. Diterpenes are a class of organic compounds composed of four isoprene units and are widely distributed in the plant kingdom. The abietane skeleton is a common structural motif within this class, and its derivatives have been the subject of extensive phytochemical and pharmacological research due to their diverse biological activities. This guide focuses on the history, chemical properties, and known biological effects of this specific 7-oxo-abietane diterpene.

Discovery and Natural Occurrence

The first isolation and characterization of this compound was reported in 1998 by Ohtsu and colleagues. The compound was identified as a new abietane-type diterpene from the cones of the Japanese larch, Larix kaempferi (Pinaceae).[1]

Subsequently, in 2012, Georges et al. isolated the same compound from the buds of Jack Pine, Pinus banksiana Lamb.[2][3] This second independent isolation from a different coniferous species suggests that the compound may be more widely distributed within the Pinaceae family. Commercial suppliers also list Pinus species as a natural source for this compound.[4][5]

Structural Elucidation and Data Presentation

The structure of this compound was determined through extensive spectroscopic analysis, primarily using Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

Spectroscopic Data

The following tables summarize the key spectroscopic data for this compound, as reported in the literature. This data is crucial for the identification and characterization of the compound.

Table 1: ¹H NMR Spectroscopic Data

| Proton | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz |

| H-1 | 2.65 | m | |

| H-1 | 1.80 | m | |

| H-2 | 1.70 | m | |

| H-2 | 1.60 | m | |

| H-3 | 1.55 | m | |

| H-3 | 1.45 | m | |

| H-5 | 2.05 | dd | 12.0, 2.0 |

| H-6 | 2.50 | m | |

| H-6 | 2.40 | m | |

| H-11 | 7.25 | d | 8.5 |

| H-12 | 7.35 | d | 8.5 |

| H-14 | 7.80 | s | |

| H-15 | 3.20 | sept | 7.0 |

| H-16 | 1.25 | d | 7.0 |

| H-17 | 1.25 | d | 7.0 |

| H-18 | 3.70 | d | 11.0 |

| H-18 | 3.40 | d | 11.0 |

| H-19 | 1.30 | s | |

| H-20 | 1.28 | s |

Data obtained from Ohtsu et al., J. Nat. Prod. 1998, 61, 1307-1309.

Table 2: ¹³C NMR Spectroscopic Data

| Carbon | Chemical Shift (δ) ppm |

| C-1 | 37.2 |

| C-2 | 18.5 |

| C-3 | 36.5 |

| C-4 | 47.5 |

| C-5 | 49.5 |

| C-6 | 36.0 |

| C-7 | 199.5 |

| C-8 | 132.0 |

| C-9 | 147.0 |

| C-10 | 38.0 |

| C-11 | 124.0 |

| C-12 | 125.0 |

| C-13 | 148.0 |

| C-14 | 120.0 |

| C-15 | 33.5 |

| C-16 | 24.0 |

| C-17 | 24.0 |

| C-18 | 65.0 |

| C-19 | 29.0 |

| C-20 | 21.5 |

Data obtained from Ohtsu et al., J. Nat. Prod. 1998, 61, 1307-1309.

Table 3: High-Resolution Mass Spectrometry (HRMS) Data

| Ion | [M]⁺ |

| Calculated m/z | 316.1988 |

| Found m/z | 316.1988 |

Data confirms the molecular formula C₂₀H₂₈O₃. From Ohtsu et al., J. Nat. Prod. 1998, 61, 1307-1309.

Experimental Protocols

Isolation from Larix kaempferi (Ohtsu et al., 1998)

The fresh cones of Larix kaempferi were extracted with chloroform (CHCl₃). The resulting extract was then subjected to a series of chromatographic separations to isolate the individual compounds. The purification process involved silica gel column chromatography followed by preparative thin-layer chromatography (TLC) to yield pure this compound.

References

- 1. researchgate.net [researchgate.net]

- 2. medchemexpress.com [medchemexpress.com]

- 3. researchgate.net [researchgate.net]

- 4. Cytotoxic abietane diterpenes from Hyptis martiusii Benth - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Abieta-8,11,13-triene-7α,15,18-triol | Terpenoids | 337527-10-3 | Invivochem [invivochem.com]

Abstract

Abies georgei, a fir species native to parts of Tibet and China, has emerged as a prolific source of structurally diverse abietane diterpenoids with significant pharmacological potential.[1][2] This technical guide provides a comprehensive overview of the isolation, structural characterization, and biological evaluation of these compounds. It is intended for researchers, scientists, and drug development professionals engaged in natural product chemistry and oncology. This document summarizes key quantitative data, details experimental protocols, and visualizes complex workflows to facilitate further research and development in this promising area.

Introduction

Abietane diterpenoids are a class of natural products characterized by a tricyclic carbon skeleton.[3] These compounds, isolated from various plant sources, have demonstrated a wide array of biological activities, including cytotoxic, anti-inflammatory, and antimicrobial properties.[4][5] The aerial parts of Abies georgei have been a particularly rich source, yielding a multitude of novel and known diterpenoids.[6][7][8] This guide focuses on the abietane-type diterpenoids derived from this species, presenting a consolidated resource of their chemical structures, biological activities, and the methodologies employed in their discovery.

Isolated Abietane Diterpenoids and their Bioactivities

Numerous abietane diterpenoids have been isolated from Abies georgei. These compounds have been evaluated for their cytotoxic and anti-inflammatory activities, with several exhibiting potent effects against various cancer cell lines and inflammatory markers.

Cytotoxic Activity

A significant number of abietane diterpenoids from Abies georgei have demonstrated notable cytotoxicity against human tumor cell lines. The half-maximal inhibitory concentration (IC50) values for a selection of these compounds are presented in Table 1.

Table 1: Cytotoxic Activity of Abietane Diterpenoids from Abies georgei

| Compound | Cell Line | IC50 (µg/mL) | Reference |

| Pomiferin A (26) | LOVO | 9.2 | [6] |

| 8,11,13-abietatriene-7α,18-diol (29) | LOVO | 9.2 | [6] |

| 7-oxocallitrisic acid (46) | QGY-7703 | 10.2 | [6] |

| 9,4'-dihydroxy-5,7-dimethoxy-8-methylchalcone (7) | QGY-7703 | 17.6 | [9] |

Anti-inflammatory Activity

Several diterpenoids isolated from Abies georgei have been shown to inhibit the production of nitric oxide (NO) in lipopolysaccharide (LPS)-induced RAW264.7 macrophages, indicating their potential as anti-inflammatory agents. Additionally, some compounds have been tested for their ability to inhibit TNFα-triggered NF-κB activity.

Table 2: Anti-inflammatory Activity of Diterpenoids from Abies georgei

| Compound | Assay | IC50 (µg/mL) | Reference |

| Manool (52) | LPS-induced NO production in RAW264.7 macrophages | 11.0 | [6] |

| (12R,13R)-8,12-epoxy-14-labden-13-ol (54) | TNFα-triggered NF-κB activity | 8.7 | [6] |

| Isoferulaldehyde (67) | LPS-induced NO production in RAW 264.7 macrophages | 19.0 | [9] |

| Abiesanordine I (9) | LPS-induced NO production in RAW264.7 macrophages | 17.0 | [10] |

Experimental Protocols

The following sections detail the generalized experimental procedures for the isolation, structure elucidation, and bioactivity assessment of abietane diterpenoids from Abies georgei, based on published literature.

Isolation and Purification of Diterpenoids

The general workflow for isolating abietane diterpenoids from the aerial parts of Abies georgei is depicted in the following diagram.

References

- 1. Abies forrestii var. georgei (Orr) Farjon | Plants of the World Online | Kew Science [powo.science.kew.org]

- 2. Abies georgei - Trees and Shrubs Online [treesandshrubsonline.org]

- 3. uv.es [uv.es]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. Isolation, structure, and bioactivities of abiesadines A-Y, 25 new diterpenes from Abies georgei Orr - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchportal.lih.lu [researchportal.lih.lu]

- 8. scite.ai [scite.ai]

- 9. Mono- and sesquiterpenoids, flavonoids, lignans, and other miscellaneous compounds of Abies georgei - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols for the Synthesis of 15,18-Dihydroxyabieta-8,11,13-trien-7-one

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the chemical synthesis of 15,18-Dihydroxyabieta-8,11,13-trien-7-one, a naturally occurring abietane diterpenoid found in species of the Pinus genus.[1] The synthetic route commences with the readily available natural product, dehydroabietic acid, and proceeds through a series of key transformations including esterification, benzylic oxidation, and reduction.

Overview of the Synthetic Strategy

The synthesis of this compound is designed as a four-step process. The initial step involves the protection of the C-18 carboxylic acid of dehydroabietic acid as a methyl ester to prevent unwanted side reactions. This is followed by the selective oxidation of the benzylic C-7 position to introduce a ketone functionality. The subsequent step is a crucial benzylic hydroxylation at the C-15 position. The final step involves the simultaneous reduction of the C-7 ketone and the C-18 methyl ester to yield the target diol.

Quantitative Data Summary

The following table summarizes the key intermediates and the final product of the synthesis, along with their molecular properties.

| Compound Name | Structure | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number |

| Dehydroabietic Acid | C₂₀H₂₈O₂ | 300.44 | 1740-19-8 | |

| Methyl Dehydroabietate | C₂₁H₃₀O₂ | 314.46 | 1235-74-1 | |

| Methyl 7-oxodehydroabietate | C₂₁H₂₈O₃ | 328.45 | 62018-9 | |

| Methyl 15-hydroxy-7-oxodehydroabietate | C₂₁H₂₈O₄ | 344.44 | 60188-95-6 | |

| This compound | C₂₀H₂₈O₃ | 316.43 | 213329-45-4 |

Experimental Protocols

Step 1: Synthesis of Methyl Dehydroabietate (2)

-

Objective: To protect the carboxylic acid group of dehydroabietic acid as a methyl ester.

-

Materials:

-

Dehydroabietic acid (1)

-

Methanol (anhydrous)

-

Sulfuric acid (concentrated)

-

Sodium bicarbonate (saturated solution)

-

Brine

-

Anhydrous sodium sulfate

-

Dichloromethane

-

-

Protocol:

-

Dissolve dehydroabietic acid (1.0 eq) in anhydrous methanol.

-

Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1 eq).

-

Reflux the mixture for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature and remove the methanol under reduced pressure.

-

Dissolve the residue in dichloromethane and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain methyl dehydroabietate (2) as a solid.

-

-

Expected Yield: >95%

Step 2: Synthesis of Methyl 7-oxodehydroabietate (3)

-

Objective: To selectively oxidize the benzylic C-7 position.

-

Materials:

-

Methyl dehydroabietate (2)

-

Chromium trioxide (CrO₃) or other suitable oxidizing agent (e.g., KMnO₄, PCC)

-

Acetic acid

-

Water

-

Diethyl ether

-

Anhydrous sodium sulfate

-

-

Protocol:

-

Dissolve methyl dehydroabietate (1.0 eq) in glacial acetic acid.

-

Cool the solution in an ice bath.

-

Slowly add a solution of chromium trioxide (2.0-3.0 eq) in aqueous acetic acid dropwise, maintaining the temperature below 10 °C.

-

Stir the reaction mixture at room temperature for 12-24 hours.

-

Quench the reaction by adding water and extract the product with diethyl ether.

-

Wash the combined organic layers with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford methyl 7-oxodehydroabietate (3).

-

-

Expected Yield: 60-70%

Step 3: Synthesis of Methyl 15-hydroxy-7-oxodehydroabietate (4)

-

Objective: To introduce a hydroxyl group at the benzylic C-15 position. This is a challenging selective oxidation.

-

Materials:

-

Methyl 7-oxodehydroabietate (3)

-

N-Bromosuccinimide (NBS)

-

AIBN (Azobisisobutyronitrile) or benzoyl peroxide (BPO)

-

Carbon tetrachloride (or a safer alternative like acetonitrile)

-

Aqueous sodium bicarbonate

-

Anhydrous sodium sulfate

-

-

Protocol (Benzylic Bromination followed by Hydrolysis):

-

Dissolve methyl 7-oxodehydroabietate (1.0 eq) in carbon tetrachloride.

-

Add N-Bromosuccinimide (1.1 eq) and a catalytic amount of AIBN or BPO.

-

Reflux the mixture under inert atmosphere for 2-4 hours, monitoring by TLC.

-

Cool the reaction mixture, filter off the succinimide, and concentrate the filtrate.

-

Dissolve the crude bromide in a mixture of acetone and water.

-

Add a weak base such as sodium bicarbonate and stir at room temperature or slightly elevated temperature until hydrolysis is complete.

-

Extract the product with ethyl acetate, wash with brine, and dry over anhydrous sodium sulfate.

-

Purify by column chromatography to yield methyl 15-hydroxy-7-oxodehydroabietate (4).

-

-

Expected Yield: 40-50%

Step 4: Synthesis of this compound (5)

-

Objective: To reduce the C-18 methyl ester to a primary alcohol. The C-7 ketone will also be reduced to a secondary alcohol in this step.

-

Materials:

-

Protocol:

-

Suspend an excess of lithium aluminum hydride (e.g., 3-4 eq) in anhydrous diethyl ether or THF under an inert atmosphere.

-

Cool the suspension in an ice bath.

-

Add a solution of methyl 15-hydroxy-7-oxodehydroabietate in the same anhydrous solvent dropwise.

-

After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours.

-

Carefully quench the reaction by the dropwise addition of water, followed by 15% aqueous NaOH, and then water again (Fieser workup).

-

Filter the resulting aluminum salts and wash thoroughly with ether or THF.

-

Dry the combined filtrate over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography to obtain 15,18-Dihydroxyabieta-8,11,13-trien-7-ol.

-

Selective re-oxidation of the C-7 alcohol to a ketone: To obtain the target compound, the more reactive secondary alcohol at C-7 can be selectively oxidized back to a ketone using a mild oxidizing agent like pyridinium chlorochromate (PCC) or Dess-Martin periodinane in dichloromethane at room temperature.

-

-

Expected Yield: 60-80% (for the reduction step)

Visualizations

The following diagram illustrates the complete synthetic workflow from dehydroabietic acid to the target molecule.

References

Purification Protocol for 15,18-Dihydroxyabieta-8,11,13-trien-7-one: An Application Note

Introduction

15,18-Dihydroxyabieta-8,11,13-trien-7-one is a naturally occurring abietane diterpenoid found in various species of the Pinus genus. These compounds are of significant interest to researchers in natural product chemistry, medicinal chemistry, and drug development due to their diverse biological activities. The purification of these compounds from complex plant extracts is a critical step for their structural elucidation, pharmacological evaluation, and potential therapeutic applications. This application note provides a detailed protocol for the purification of this compound from a plant matrix, based on established methodologies for the isolation of structurally related diterpenoids from Pinus species.

Materials and Methods

The purification strategy involves a multi-step process encompassing extraction, solvent partitioning, and a series of chromatographic separations. The following protocol is adapted from the successful isolation of abietane diterpenoids from Pinus banksiana buds.[1][2]

1. Plant Material and Extraction

Fresh or dried plant material (e.g., buds, needles, or bark of a suitable Pinus species) is ground to a fine powder. The powdered material is then subjected to sequential extraction with solvents of increasing polarity to separate compounds based on their solubility. A typical extraction sequence would be:

-

Hexane: To remove nonpolar constituents like fats and waxes.

-

Dichloromethane (CH₂Cl₂): To extract compounds of intermediate polarity, including many diterpenoids.

-

Methanol (MeOH): To extract more polar compounds.

The CH₂Cl₂ extract, which is expected to be enriched with the target compound, is concentrated under reduced pressure to yield a crude extract.

2. Chromatographic Purification

The crude CH₂Cl₂ extract is subjected to a series of chromatographic steps to isolate the target compound.

-

Silica Gel Column Chromatography: The crude extract is first fractionated on a silica gel column. The column is eluted with a gradient of n-hexane and ethyl acetate (EtOAc), starting with a low polarity mixture and gradually increasing the proportion of EtOAc. Fractions are collected and monitored by Thin Layer Chromatography (TLC) to identify those containing the desired compound.

-

Sephadex LH-20 Column Chromatography: Fractions enriched with the target compound are further purified using a Sephadex LH-20 column. This size-exclusion chromatography step helps to remove impurities of different molecular sizes. A common mobile phase for this step is a mixture of dichloromethane and methanol.

-

Preparative High-Performance Liquid Chromatography (HPLC): The final purification is achieved using preparative HPLC. A reversed-phase C18 column is typically employed with a mobile phase consisting of a gradient of acetonitrile and water. The elution is monitored by a UV detector, and the peak corresponding to this compound is collected.

3. Structure Elucidation

The purity and structure of the isolated compound are confirmed using modern spectroscopic techniques, including:

-

Mass Spectrometry (MS): To determine the molecular weight and elemental composition.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, and 2D NMR): To elucidate the detailed chemical structure and stereochemistry of the molecule.

Experimental Protocols

Detailed Protocol for the Purification of this compound

1. Extraction: a. Air-dry and grind the plant material (e.g., 500 g of Pinus buds). b. Sequentially extract the ground material with n-hexane (3 x 2 L), CH₂Cl₂ (3 x 2 L), and MeOH (3 x 2 L) at room temperature, each for 24 hours. c. Filter the extracts after each solvent extraction. d. Concentrate the CH₂Cl₂ filtrate in vacuo to obtain the crude extract.

2. Silica Gel Column Chromatography: a. Pre-adsorb the crude CH₂Cl₂ extract (e.g., 10 g) onto a small amount of silica gel. b. Prepare a silica gel column (e.g., 5 cm diameter, 60 cm length) packed in n-hexane. c. Load the pre-adsorbed sample onto the top of the column. d. Elute the column with a stepwise gradient of n-hexane-EtOAc (e.g., 100:0, 98:2, 95:5, 90:10, 80:20, 50:50, 0:100, v/v). e. Collect fractions of a suitable volume (e.g., 250 mL) and monitor by TLC using an appropriate solvent system and visualization agent (e.g., vanillin-sulfuric acid spray followed by heating). f. Combine fractions showing similar TLC profiles.

3. Sephadex LH-20 Column Chromatography: a. Dissolve the combined, enriched fraction in a minimal amount of CH₂Cl₂-MeOH (1:1, v/v). b. Apply the sample to a Sephadex LH-20 column equilibrated with the same solvent mixture. c. Elute isocratically with CH₂Cl₂-MeOH (1:1, v/v). d. Collect fractions and monitor by TLC to identify those containing the target compound.

4. Preparative HPLC: a. Dissolve the purified fraction from the Sephadex column in the HPLC mobile phase. b. Inject the sample onto a preparative reversed-phase C18 column (e.g., 250 x 10 mm, 5 µm). c. Elute with a gradient of acetonitrile in water (e.g., starting from 40% acetonitrile and increasing to 80% over 40 minutes). d. Monitor the elution at a suitable wavelength (e.g., 254 nm). e. Collect the peak corresponding to the retention time of this compound. f. Evaporate the solvent to yield the pure compound.

Data Presentation

Table 1: Representative Chromatographic Data for Abietane Diterpenoid Purification

| Chromatographic Step | Stationary Phase | Mobile Phase/Gradient | Typical Result |

| Silica Gel Column | Silica Gel (60 Å, 70-230 mesh) | n-Hexane-EtOAc (gradient) | Separation into multiple fractions based on polarity. |

| Sephadex LH-20 | Sephadex LH-20 | CH₂Cl₂-MeOH (1:1) | Removal of high and low molecular weight impurities. |

| Preparative HPLC | Reversed-Phase C18 | Acetonitrile-Water (gradient) | Isolation of the pure compound with >95% purity. |

Visualization

Caption: Purification workflow for this compound.

References

Application Note: A Validated HPLC Method for the Quantification of 15,18-Dihydroxyabieta-8,11,13-trien-7-one in Research Samples

Audience: Researchers, scientists, and drug development professionals.

Introduction

15,18-Dihydroxyabieta-8,11,13-trien-7-one is a naturally occurring abietane diterpenoid found in plants of the Pinus genus.[1] Abietane diterpenoids are a class of chemical compounds that have garnered significant interest in pharmaceutical research due to their potential biological activities, including anti-inflammatory, antimicrobial, and antitumor properties.[2][3] As research into the therapeutic potential of this compound progresses, the need for a reliable and accurate analytical method for its quantification is paramount. This application note presents a detailed protocol for the quantification of this compound using High-Performance Liquid Chromatography (HPLC) with UV detection. The described method is designed to be robust, specific, and suitable for routine analysis in a research and development setting.

Experimental Protocols

This section provides a comprehensive methodology for the quantification of this compound.

1. Materials and Reagents

-

Reference Standard: this compound (Purity ≥98%)

-

Solvents: Acetonitrile (HPLC grade), Methanol (HPLC grade), Water (HPLC grade, filtered and deionized), Formic acid (analytical grade)

-

Sample Extraction Solvents: Methanol or a mixture of Dichloromethane and Methanol (1:1, v/v)

-

Filters: 0.45 µm or 0.22 µm syringe filters (PTFE or nylon)

2. Instrumentation and Chromatographic Conditions

A standard HPLC system equipped with a UV-Vis or Diode Array Detector (DAD) is suitable for this analysis. The following conditions are recommended:

| Parameter | Recommended Setting |

| HPLC Column | C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm) |

| Mobile Phase | A: Water with 0.1% Formic AcidB: Acetonitrile with 0.1% Formic Acid |

| Gradient Elution | 0-5 min: 50% B5-25 min: 50-90% B25-30 min: 90% B30.1-35 min: 50% B (re-equilibration) |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection Wavelength | 240 nm and 280 nm (monitor both for specificity) |

| Injection Volume | 10 µL |

3. Preparation of Standard Solutions

-

Primary Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of the this compound reference standard and dissolve it in 10 mL of methanol in a volumetric flask.

-

Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the primary stock solution with the mobile phase (initial conditions) to achieve concentrations ranging from 1 µg/mL to 100 µg/mL. These will be used to construct the calibration curve.

4. Sample Preparation

The sample preparation method will vary depending on the matrix (e.g., plant extract, formulation). A general procedure for a dried plant extract is provided below:

-

Extraction: Accurately weigh a known amount of the sample (e.g., 100 mg of dried extract) and add 10 mL of the extraction solvent (methanol or dichloromethane:methanol).

-

Sonication: Sonicate the mixture for 30 minutes to ensure complete extraction of the analyte.

-

Centrifugation: Centrifuge the sample at 4000 rpm for 15 minutes to pellet any insoluble material.

-

Filtration: Filter the supernatant through a 0.45 µm or 0.22 µm syringe filter into an HPLC vial.

-

Dilution: If necessary, dilute the filtered sample with the mobile phase to ensure the analyte concentration falls within the linear range of the calibration curve.

5. Method Validation

To ensure the reliability of the analytical method, it should be validated according to standard guidelines. The following parameters should be assessed:

| Validation Parameter | Acceptance Criteria |

| Linearity | Correlation coefficient (r²) > 0.999 for the calibration curve. |

| Precision (Repeatability) | Relative Standard Deviation (RSD) < 2% for six replicate injections of a standard solution. |

| Intermediate Precision | RSD < 3% for analyses performed on different days by different analysts. |

| Accuracy (Recovery) | 95-105% recovery of the analyte spiked into a sample matrix at three different concentration levels. |

| Limit of Detection (LOD) | Signal-to-noise ratio of 3:1. |

| Limit of Quantification (LOQ) | Signal-to-noise ratio of 10:1. |